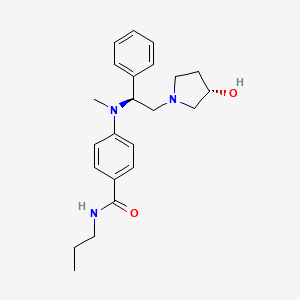

CJ-15161

Description

Historical Trajectory of CJ-15161 Discovery and Initial Receptor Affinity Characterization

The historical trajectory of this compound's discovery is linked to efforts in identifying selective kappa-opioid receptor ligands. While specific details regarding the initial discovery and the precise timeline are not extensively detailed in the provided search results, the compound is recognized as a κ-opioid receptor agonist. researchgate.netpatsnap.com Research indicates that synthetic routes for this compound have been developed and refined. One reported synthesis involves an efficient four-step sequence featuring consecutive regioselective and stereospecific inversions at a single aziridinium (B1262131) stereogenic center. researchgate.net Another approach involves intermolecular N-arylation of appropriately functionalized diamines or 1,2-amino alcohols. researchgate.netresearchgate.net Improvements to synthetic processes have been made to enable scale-up, with one modified route successfully delivering over 250 kg of the active pharmaceutical ingredient. researchgate.net

Initial characterization of this compound focused on its affinity for the kappa-opioid receptor. Although specific binding affinity (Ki) values were not found within the provided snippets, its classification as a κ opioid receptor agonist implies that it demonstrates binding and activation of this receptor subtype. researchgate.netpatsnap.com Research often involves evaluating the effects of such compounds on G protein activation and β-arrestin recruitment to understand their functional profile at the receptor. nih.gov

Significance of this compound as a Research Tool in Receptor Pharmacology

This compound holds significance as a research tool in receptor pharmacology due to its activity at the kappa-opioid receptor. researchgate.netpatsnap.com Selective ligands for specific receptor subtypes are invaluable for dissecting the complex roles of these receptors in various physiological and pathological processes. By activating KORs, this compound can be used in experimental settings to study the downstream effects of KOR activation, investigate signaling pathways, and explore the functional consequences of modulating this receptor system.

The study of KOR agonists like this compound contributes to the broader understanding of the opioid system and its involvement in conditions such as pain, addiction, and mood disorders. nih.govmdpi.comoup.comwisc.edu Research utilizing KOR agonists has aimed to block the rewarding effects of psychostimulants and understand their impact on dopamine (B1211576) neurotransmission. oup.comwisc.edu While the clinical use of KOR agonists is limited by side effects, compounds like this compound serve as probes to elucidate the mechanisms underlying both the therapeutic potential and the adverse effects associated with KOR activation. nih.govmdpi.comfrontiersin.org The development and study of such agonists, including investigations into their signaling bias, are crucial for advancing the field and identifying potential strategies for developing safer and more effective therapeutics targeting the kappa-opioid receptor. nih.govchemrxiv.orgmdpi.comfrontiersin.org

Structure

3D Structure

Properties

CAS No. |

204970-97-8 |

|---|---|

Molecular Formula |

C23H31N3O2 |

Molecular Weight |

381.5 g/mol |

IUPAC Name |

4-[[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-methylamino]-N-propylbenzamide |

InChI |

InChI=1S/C23H31N3O2/c1-3-14-24-23(28)19-9-11-20(12-10-19)25(2)22(18-7-5-4-6-8-18)17-26-15-13-21(27)16-26/h4-12,21-22,27H,3,13-17H2,1-2H3,(H,24,28)/t21-,22+/m0/s1 |

InChI Key |

FHFHNAQEPILWDK-FCHUYYIVSA-N |

SMILES |

CCCNC(=O)C1=CC=C(C=C1)N(C)C(CN2CCC(C2)O)C3=CC=CC=C3 |

Isomeric SMILES |

CCCNC(=O)C1=CC=C(C=C1)N(C)[C@H](CN2CC[C@@H](C2)O)C3=CC=CC=C3 |

Canonical SMILES |

CCCNC(=O)C1=CC=C(C=C1)N(C)C(CN2CCC(C2)O)C3=CC=CC=C3 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>5 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CJ15161; CJ15161 ; Benzamide 4(1S)2(3S)3hydroxy1pyrrolidinyl1phenylethylmethylaminoNpropyl . |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Process Optimization for Cj 15161

Retrosynthetic Analysis and Initial Synthetic Pathways

The original discovery synthesis of CJ-15161 provided an initial route to the target molecule chimia.chresearchgate.netresearchgate.net. However, this early pathway presented limitations that hindered its efficiency and scalability rsc.orgacs.orgscribd.com. Process research was subsequently undertaken to identify novel and more efficient routes chimia.chresearchgate.netresearchgate.netresearchgate.net. This search led to the envisioning of alternative disconnections in the molecular structure, with a focus on forming the aniline (B41778) residue through metal-mediated carbon-nitrogen (C-N) bond formation as a key step rsc.orgacs.orgscribd.com.

Transition Metal-Catalyzed Coupling Reactions in this compound Synthesis

The limitations of the initial synthetic route spurred interest in exploring alternative strategies, particularly those employing transition metal-mediated amination as a key bond-forming step rsc.org. This led to the development of two converging methods that utilize efficient intermolecular N-arylation strategies chimia.chresearchgate.netresearchgate.netresearchgate.net. These approaches leverage the power of transition metal catalysis to construct the crucial C-N bond present in the this compound structure.

Palladium-Catalyzed N-Arylation Strategies

One of the successful strategies developed for the synthesis of this compound involves a palladium-mediated C-N bond-forming step rsc.orgacs.org. This approach centers on the palladium-catalyzed intermolecular N-arylation of an appropriately functionalized diamine precursor chimia.chresearchgate.netresearchgate.netresearchgate.net.

Intermolecular N-Arylation of Functionalized Diamine Precursors

In the palladium-catalyzed route, the key intermolecular N-arylation involves the coupling of an aryl halide with a functionalized diamine chimia.chresearchgate.netresearchgate.netresearchgate.net. These diamine precursors are typically obtained from readily available starting materials such as α-amino acids or, more conveniently, from the corresponding 1,2-amino alcohols chimia.chresearchgate.netresearchgate.netresearchgate.netrsc.orgnih.govrsc.org. The synthesis of the diamine often involves intermediates like 1,2,3-oxathiazolidine-2,2-dioxide researchgate.netrsc.orgnih.govrsc.orgresearchgate.net.

Development of Convergent and Scalable Palladium-Mediated Approaches

The palladium-catalyzed approach was developed with the goals of achieving a more convergent and scalable synthesis of this compound compared to the initial route researchgate.netresearchgate.netresearchgate.netrsc.org. While initial studies involving the palladium-catalyzed amination of certain aromatic halides with a specific amine provided only modest yields, further development led to an efficient synthesis utilizing Pd-catalyzed aryl amination as the key step rsc.orgacs.orgscribd.com. This improved palladium-catalyzed route has been reported to be amenable for multigram-scale preparation of this compound rsc.org. A noteworthy aspect of this synthetic scheme is the direct amination of a 4-halobenzamide as the halide coupling partner rsc.org.

Copper-Catalyzed N-Arylation Strategies

In parallel with the palladium-catalyzed efforts, an alternative and highly efficient synthetic strategy for this compound was developed based on copper-catalyzed N-arylation chimia.chresearchgate.netresearchgate.netacs.orgscribd.comacs.orgacs.orgresearchgate.netnih.govspringernature.comresearchgate.netthieme-connect.compatsnap.comscispace.com. This method exploits the efficient intermolecular N-arylation of oxazolidinones using catalytic copper in the presence of a bidentate ligand chimia.chresearchgate.netresearchgate.netacs.orgscribd.comacs.orgacs.orgresearchgate.netnih.govspringernature.comresearchgate.netthieme-connect.compatsnap.comscispace.com. This copper-catalyzed approach offers a straightforward and practical synthesis of this compound chimia.chresearchgate.netresearchgate.netresearchgate.net.

The key step in this synthesis involves the coupling of a p-amido aryl bromide with an oxazolidinone acs.orgacs.org. The reaction is typically carried out using catalytic copper (e.g., CuI) in the presence of a bidentate ligand (e.g., 1,2-diaminocyclohexane) and a weak base (e.g., K₂CO₃) in a solvent like dioxane under reflux conditions acs.orgacs.orgthieme-connect.com. This copper-catalyzed N-arylation of oxazolidinones has been shown to proceed in high yields and is amenable to significant scale acs.orgthieme-connect.com. For instance, a 97% yield was reported for the N-arylation step on a 306 mmol scale acs.orgthieme-connect.com. The generality of this copper-catalyzed N-arylation reaction has been demonstrated with various examples, showing yields typically ranging from 80% to 95% thieme-connect.com.

The N-aryl oxazolidinone product from the coupling step is then subjected to hydrolytic deprotection, typically with ethanolic NaOH, to yield the corresponding amino alcohol acs.orgacs.org. Subsequent steps involve efficient conversion of the amino alcohol to the 1,2-diamine through processes that may include dual protection/activation strategies involving intermediates like oxathiazolidinones, followed by nucleophilic ring opening and reductive methylation acs.org. This copper-catalyzed route is considered a mild, practical, and scalable synthetic method for this compound acs.org. It also allows for the preparation of enantiopure N-aryl β-amino alcohols, which are key intermediates researchgate.netacs.orgacs.orgresearchgate.netnih.govresearchgate.net.

Here is a summary of representative yields from key synthetic steps:

| Step | Yield | Scale (approximate) | Source |

| Cu-catalyzed N-arylation of Oxazolidinone | 97% | 306 mmol | acs.orgthieme-connect.com |

| N-Aryl Oxazolidinone to Amino Alcohol | Not specified | - | acs.orgacs.org |

| Amino Alcohol to Intermediate 9 | 86% | 1.54 mmol | acs.org |

| Amino Alcohol to Intermediate 9 (3 steps) | 88% | Not specified | thieme-connect.com |

| Intermediate D to Intermediate E | 89% | Not specified | thieme-connect.com |

The development of both palladium- and copper-catalyzed N-arylation strategies provided convergent and efficient routes that addressed the limitations of the earlier discovery synthesis, enabling the scalable production of this compound chimia.chresearchgate.netresearchgate.netresearchgate.net.

Intermolecular N-Arylation of Chiral Oxazolidinones

Intermolecular N-arylation of oxazolidinones has been reported as an efficient strategy in the synthesis of this compound. This method allows for the preparation of N-aryl beta-amino alcohols, which are key intermediates. nih.govacs.orgresearchgate.net Chiral oxazolidinones are valuable intermediates, often prepared from alpha-amino acids or 1,2-amino alcohols, and are utilized in asymmetric synthesis to control stereochemistry. santiago-lab.comwikipedia.orgacs.org The N-arylation approach provides a straightforward and practical route towards this compound. chimia.ch

Influence of Bidentate Ligands in Copper-Catalyzed Transformations

Copper-catalyzed N-arylation reactions, particularly Ullmann-Goldberg type couplings, have been significantly improved with the use of catalytic copper in the presence of a bidentate ligand. acs.orgresearchgate.net These conditions are reported to be efficient for the intermolecular N-arylation of oxazolidinones and are applicable to the synthesis of enantiopure N-aryl beta-amino alcohols. nih.govacs.orgresearchgate.net The use of catalytic copper with a bidentate amine ligand and a weak base offers a cost-effective and practical method for N-arylation, tolerating functional groups that can be problematic in palladium-catalyzed couplings. acs.org

Enantioselective Synthesis and Stereochemical Control

Achieving high enantioselectivity and precise stereochemical control is crucial in the synthesis of pharmaceutically active compounds like this compound. nih.gov

Biocatalytic Approaches for Enantiopure Oxazolidinone Intermediates

Biocatalytic strategies have emerged as promising approaches for the synthesis of enantiopure oxazolidinones, which are key intermediates for compounds like this compound. chemrxiv.orgchemrxiv.org Engineered enzymes, such as myoglobin-based catalysts, have been utilized for the intramolecular C(sp3)−H amination of carbamate (B1207046) derivatives, providing enantioenriched oxazolidinones with high yields and enantioselectivity. chemrxiv.orgchemrxiv.org This biocatalytic method offers an attractive route for the stereocontrolled synthesis of these valuable intermediates. chemrxiv.orgchemrxiv.org

Process Research and Industrial Scale-Up Considerations

Process research for this compound has focused on developing efficient and scalable synthetic routes suitable for large-scale production. chimia.chacs.org

Development of Efficient Multi-Step Sequences for Large-Scale Production

Efficient multi-step sequences have been developed for the synthesis of this compound, amenable to large-scale production. wikipedia.orgresearchgate.netresearchgate.net One such four-step sequence, involving stereospecific inversions via an aziridinium (B1262131) intermediate, has been reported as straightforward and practical for large-scale synthesis. researchgate.netresearchgate.net Significant improvements have been made to various stages of the synthetic route to enable scale-up. researchgate.netresearchgate.net Process research efforts have aimed at identifying novel and more efficient routes for manufacturing. chimia.chresearchgate.net The modified routes have demonstrated good performance in pilot-plant campaigns, delivering substantial quantities of the active pharmaceutical ingredient. researchgate.net Multi-step continuous-flow synthesis is also an area being explored for improving the efficiency and scalability of chemical processes. google.comrsc.org

Here is a summary of some key synthetic approaches and their features:

| Synthetic Approach | Key Features | Intermediate(s) Involved | Scale-Up Amenability | Source(s) |

| Palladium-catalyzed cross-coupling | Efficient four-step sequence, regioselective/stereospecific inversions | Aziridinium intermediate | Large-scale | researchgate.netresearchgate.net |

| Copper-catalyzed intermolecular N-arylation | Uses catalytic copper and bidentate ligand, prepares enantiopure intermediates | Chiral oxazolidinones, N-aryl β-amino alcohols | Scalable | chimia.chnih.govacs.orgresearchgate.net |

| Biocatalytic C-H amination of carbamates | Uses engineered enzymes, enantioselective | Enantiopure oxazolidinones | Preparative-scale | chemrxiv.orgchemrxiv.org |

Table 1: Summary of Key Synthetic Approaches for this compound

Detailed research findings related to these methods include the identification of specific bidentate ligands effective in copper-catalyzed N-arylation acs.orgresearchgate.net and the engineering of enzymes for improved enantioselectivity in biocatalytic oxazolidinone synthesis. chemrxiv.orgchemrxiv.org The study of aziridinium intermediates has provided insights into achieving precise stereochemical control through controlled ring-opening reactions. rsc.org

Table 2: Example Data from Copper-Catalyzed N-Arylation

| Catalyst System | Ligand | Base | Substrate (Oxazolidinone) | Yield (%) | Source(s) |

| Catalytic Copper | Bidentate | Weak | Chiral Oxazolidinone | Good | nih.govacs.orgresearchgate.net |

| Copper Iodide (catalytic) | DMEDA | K2CO3 | Chiral Oxazolidinones | Good | researchgate.net |

Note: Specific yield data varies depending on the exact substrates and conditions used in the reported studies.

The optimization of these synthetic steps has been critical for developing robust and efficient processes for the manufacturing of this compound. chimia.ch

Purity and Yield Optimization in Active Pharmaceutical Ingredient (API) Synthesis

Optimizing the purity and yield of this compound as an API is critical for its pharmaceutical development. The advanced synthetic methodologies discussed contribute to improved yields and purity compared to earlier routes.

For instance, the palladium-catalyzed N-arylation approach has been shown to be amenable for multigram-scale preparation, suggesting its potential for higher yields in larger-scale synthesis rsc.org. The direct amination of 4-halobenzamide and the efficient preparation of the substrate amine via oxathiazolidine formation are highlighted as noteworthy transformations that can contribute to improved process efficiency and potentially higher yields and purity rsc.org.

The copper-catalyzed N-arylation of oxazolidinones also offers an efficient method that can be used to prepare enantiopure N-aryl β-amino alcohols, which are intermediates in the synthesis of this compound acs.org. The application of this protocol has been demonstrated in the synthesis of this compound acs.org. Specific details regarding the purity and yield achieved with this method in the final API synthesis are often part of detailed process development studies.

While specific comprehensive data tables detailing purity and yield across all synthetic steps for large-scale this compound API synthesis were not extensively available in the search results, the focus on developing efficient, scalable, and stereospecific routes indicates a strong emphasis on optimizing these parameters rsc.orgchimia.chresearchgate.net. Achieving high purity in API synthesis often involves careful control of reaction conditions, selection of appropriate reagents and catalysts, and effective purification techniques such as crystallization google.comacs.org. Reports on related synthetic processes for other compounds highlight the importance of steps like crystallization for achieving high purity, sometimes exceeding 99% by HPLC analysis google.commdpi.comsemanticscholar.org.

The development of direct-drop processes, where the product is crystallized directly from the reaction mixture, is a strategy considered in pharmaceutical process development for efficiency and cost-effectiveness, which can also impact purity acs.org.

Illustrative Data on Purity from Related API Synthesis (for context on typical API purity goals):

While not directly for this compound, examples from the synthesis of other APIs demonstrate the high purity levels targeted in pharmaceutical manufacturing:

| Compound | Process Step | Purity (% HPLC) | Yield (%) | Source |

| Compound 3 (from a different synthesis) | Purification by flash column chromatography | 99.0 | 81 | mdpi.comsemanticscholar.org |

| Compound 2 (from a different synthesis) | Formation of phosphoric acid salt & Recryst. | >99 | 90 | mdpi.comsemanticscholar.org |

| Anhydrous Intermediate 15 | Drying | 99.9 | 81 | mdpi.comsemanticscholar.org |

| Dihydrate Intermediate 15 | Hydration | 99.9 | Quantitative | mdpi.comsemanticscholar.org |

| Intermediate 14 (from a different synthesis) | Recrystallization | 99.6 | 94 | mdpi.comsemanticscholar.org |

| Loratadine | Purification in isopropyl ether & Crystal. | >99.4 | 73 | google.com |

| 3-(3-Chlorophenethyl)pyridine-N-oxide (VII) | Basification | 97 | 81.9 | google.com |

| 3-(3-Chlorophenethyl) picolinic acid (IX) | Basification | 99.12 | 94.4 | google.com |

Note: The data in this table is from syntheses of different compounds and is included only to illustrate typical purity and yield data reported in API synthesis research. It does not represent data for this compound unless explicitly stated otherwise in the source.

The pursuit of high purity and yield in this compound synthesis is an ongoing effort in process chemistry, driven by the need for efficient and cost-effective manufacturing of the API. The advanced synthetic methodologies employing palladium and copper catalysis, alongside optimized process steps, are central to achieving these goals.

Receptor Pharmacology and Target Engagement of Cj 15161

Elucidation of Kappa-Opioid Receptor Agonist Activity

CJ-15161 has been identified as a kappa-opioid receptor agonist. researchgate.netpatsnap.commedkoo.commedkoo.comnih.gov Agonists activate receptors to produce a biological response. The kappa-opioid receptor is one of the four main types of opioid receptors, and its activation is associated with effects such as analgesia, although it can also be linked to undesirable effects like dysphoria and sedation. mdpi.comnih.gov Research into this compound has sought to understand how it interacts with this receptor at a molecular level.

In Vitro Receptor Binding Affinity Profiling

In vitro receptor binding studies are fundamental in determining the affinity of a compound for a specific receptor. These studies typically involve using radiolabeled ligands that bind to the receptor and observing how effectively the test compound competes for these binding sites. While specific quantitative binding affinity data (e.g., Ki values) for this compound at the kappa-opioid receptor were not explicitly detailed in the search results, the compound is consistently described as a kappa-opioid receptor agonist, implying a measurable binding affinity to this receptor. researchgate.netpatsnap.commedkoo.commedkoo.comnih.gov Studies on other KOR agonists utilize methods such as [³H]-U69,593 binding assays to determine affinity and receptor density in various cell models. frontiersin.org

Functional Efficacy Studies at the Kappa-Opioid Receptor

Functional efficacy studies assess the ability of a compound to activate a receptor and elicit a downstream signaling response. For G protein-coupled receptors like the KOR, this often involves measuring the activation of G proteins or the recruitment of proteins like beta-arrestin. Kappa-opioid receptor activation is known to primarily couple with G protein-mediated signaling pathways, which are thought to be responsible for analgesic effects. mdpi.comfrontiersin.org Beta-arrestin recruitment, on the other hand, has been implicated in some of the undesirable side effects of KOR agonists. mdpi.comfrontiersin.org Although specific functional efficacy data for this compound (e.g., EC50 or Emax values in specific assays) were not found, its classification as a KOR agonist indicates that it is capable of inducing a functional response upon binding to the receptor. researchgate.netpatsnap.commedkoo.commedkoo.comnih.gov Research on KOR agonists often employs functional assays such as [³⁵S]GTPγS binding assays to measure G protein activation and PathHunter beta-arrestin2 assays to measure beta-arrestin recruitment, allowing for the assessment of potency and efficacy, as well as functional selectivity or bias. mdpi.comfrontiersin.org

Cross-Reactivity and Selectivity Profiling

Beyond its primary activity at the kappa-opioid receptor, the cross-reactivity and selectivity profile of this compound have been investigated to understand its potential interactions with other biological targets. Selectivity is crucial for minimizing off-target effects and understanding the specific pathways modulated by a compound. ucl.ac.ukcreative-diagnostics.com

Antagonism of Neurokinin-3 (NK-3) Receptor Function

Studies have demonstrated that this compound acts as a functional antagonist of the human neurokinin-3 (hNK-3) receptor. researchgate.net The NK-3 receptor is a member of the tachykinin receptor family and is primarily activated by its endogenous ligand, Neurokinin B (NKB). wikipedia.org NK-3 receptor antagonists have been explored for various therapeutic applications. idrblab.netmymenoplan.orgnih.govtargetmol.commenopause.org.au

In Vitro Reversal of Senktide-Induced Contractions in Isolated Tissues (e.g., rabbit iris sphincter muscles)

One method used to assess NK-3 receptor antagonist activity is by examining the compound's ability to reverse contractions induced by selective NK-3 receptor agonists in isolated tissue preparations. Senktide (B1681736) is a known selective agonist for the NK-3 receptor. nih.govzhanggroup.orgunt.baciteab.com In vitro studies using isolated rabbit iris sphincter muscles, which are known to exhibit tachykinin-induced contractions, have been employed for this purpose. arvojournals.orgnih.govnih.govarvojournals.org Research indicates that this compound is a potent functional antagonist of the hNK-3 receptor, demonstrated by its ability to reverse senktide-induced contractions in rabbit isolated iris sphincter muscles. researchgate.net This suggests that this compound can block the contractile effect mediated by NK-3 receptor activation in this tissue.

Assessment of Neurokinin B (NKB)-Induced Calcium Mobilization in Recombinant Cell Systems (e.g., CHO cells expressing hNK-3 receptor)

Another approach to evaluate NK-3 receptor antagonism is by measuring the inhibition of intracellular calcium mobilization induced by Neurokinin B (NKB) in recombinant cell systems expressing the human NK-3 receptor. researchgate.net NKB binding to the NK-3 receptor typically triggers intracellular signaling pathways, including the mobilization of calcium from intracellular stores. nih.gov Chinese Hamster Ovary (CHO) cells are commonly used recombinant cell lines for such studies. researchgate.netnih.govtsinghua.edu.cn Studies have shown that this compound reverses NKB-induced Ca²⁺ mobilization in CHO cells stably expressing the hNK-3 receptor, further supporting its functional antagonism of the hNK-3 receptor. researchgate.net This indicates that this compound can effectively block the signaling cascade initiated by NKB binding to the NK-3 receptor in a cellular context.

Structure Activity Relationship Sar and Ligand Design Principles

Structure-Activity Relationships Governing Kappa-Opioid Receptor Agonism

Studies on various KOR agonists have revealed key structural features that contribute to their activity. These investigations often involve synthesizing a series of related compounds and evaluating their potency and selectivity in biological assays unc.edunih.gov.

Investigation of Functional Group Contributions to KOR Potency

Specific functional groups within a molecule play a critical role in its interaction with the KOR binding site. Research has focused on identifying and understanding the contribution of these groups to binding affinity and the subsequent activation of the receptor unc.edunih.gov. For example, studies on triazole-based KOR agonists have revealed that specific functional groups attached to the triazole core are critical for potent KOR agonism, such as a 2-pyridyl group directly attached and a furan (B31954) or other aromatic moiety tethered to the triazole nitrogen unc.edu. The presence and position of hydroxyl groups have also been highlighted as important for KOR affinity, potentially through water-mediated interactions with the receptor nih.gov.

Exploration of Substituent Effects on Efficacy and Selectivity

Varying substituents on the core structure of KOR agonists can significantly impact their efficacy (the ability to produce a functional response) and selectivity for the KOR over other opioid receptors (mu, delta) and off-targets unc.edunih.gov. For instance, in diphenethylamine (B1265890) series, extending the N-alkyl substituent or introducing bulkier N-substituents can increase KOR affinity, selectivity, potency, and efficacy mdpi.commdpi.com. Substitutions on aryl rings have also shown to influence potency and selectivity unc.eduresearchgate.net.

Interactive Table 1: Illustrative Examples of Substituent Effects on KOR Activity (Based on general KOR agonist SAR studies)

| Compound Class | Structural Modification | Effect on KOR Activity (Potency/Selectivity) | Reference |

| Triazole-based | 2-pyridyl on core | Critical for potent agonism | unc.edu |

| Triazole-based | Furan/aromatic on triazole nitrogen | Critical for potent agonism | unc.edu |

| Diphenethylamine | Increased N-alkyl chain length | Increased affinity and potency | mdpi.commdpi.com |

| Diphenethylamine | Bulkier N-substituents | Increased affinity, selectivity, efficacy | mdpi.commdpi.com |

| Salvinorin A analogues | Sterically less demanding furan substitutions | Preferred for potency | acs.org |

| Akuammicine analogues | Substitutions at C10 of aryl ring | Increased potency and selectivity | researchgate.netchemrxiv.org |

SAR of CJ-15161 Analogues and Chemical Probes

Specific SAR studies on this compound and its analogues provide detailed insights into the structural requirements for its activity at the KOR.

Design and Synthesis of Chemically Modified this compound Analogues

The design and synthesis of this compound analogues involve modifying specific parts of the molecule to understand their contribution to binding and activity nih.govscispace.com. Synthetic routes to this compound have been reported, including those involving palladium-catalyzed cross-coupling reactions and N-arylation of appropriately functionalized diamines researchgate.netnih.gov. By creating compounds with systematic variations, researchers can map the SAR landscape around the this compound scaffold mdpi.comrsc.org.

Computational Approaches to SAR Prediction

Computational methods, such as molecular docking and molecular dynamics simulations, are increasingly used to complement experimental SAR studies nih.govfrontiersin.orgnih.gov. These approaches can help predict how ligands bind to the KOR, identify key interactions, and rationalize the observed activity of different analogues nih.govfrontiersin.org. Computational models can also assist in the design of novel compounds by predicting their potential activity before synthesis nih.govfrontiersin.org. Studies have utilized docking to understand the binding modes of diverse KOR agonists and explain selectivity nih.govfrontiersin.org.

Stereochemical Influences on Receptor Interaction

The stereochemistry of a ligand, meaning the three-dimensional arrangement of its atoms, can profoundly impact its interaction with a chiral receptor like the KOR nih.gov. Different stereoisomers of a compound can exhibit significant differences in binding affinity, potency, and selectivity nih.gov. Research on various opioid ligands, including KOR agonists, has demonstrated that specific stereoconfigurations are often required for optimal binding and activation of the receptor nih.gov. This compound itself has defined stereocenters with absolute stereochemistry ncats.ionih.gov, highlighting the importance of its specific 3D structure for its activity. Alterations in stereochemistry in related opioid agonists have been shown to result in altered binding profiles, including shifts in selectivity towards different receptor subtypes or even entirely different receptor families nih.gov.

Preclinical Investigation and Disease Modeling Applications of Cj 15161

In Vitro Experimental Paradigms

In vitro studies are fundamental in the early stages of preclinical research to assess the direct effects of a compound on cells or isolated tissues expressing the target receptor. These experiments provide crucial data on receptor binding affinity, functional activity (agonist or antagonist), and selectivity.

Cell-Based Assays for Pharmacological Activity (e.g., functional antagonism in CHO cells)

Cell-based assays, particularly using cell lines engineered to express specific receptors, are widely employed to characterize the pharmacological profile of compounds. Chinese Hamster Ovary (CHO) cells are a common choice for such studies due to their ease of culture and transfection genscript.com. When CHO cells are stably transfected to express the human NK3 receptor, they can be used to assess the activity of potential agonists or antagonists.

Functional antagonism in this context is typically measured by the ability of a compound to inhibit the response induced by a known NK3 receptor agonist, such as neurokinin B (NKB) or senktide (B1681736) researchgate.netgenscript.com. These agonists stimulate the NK3 receptor, which is coupled to Gq proteins, leading to an increase in intracellular calcium levels genscript.comguidetopharmacology.org. By pre-treating the cells with a potential antagonist like the compound , researchers can measure a reduction or complete blockade of the agonist-induced calcium mobilization, indicating functional antagonism researchgate.netgenscript.com.

Studies using CHO cells expressing the human NK3 receptor have shown that certain non-peptide NK3 receptor antagonists, including SB 223412 (talnetant), act as potent functional antagonists researchgate.netmedchemexpress.com. For instance, SB 223412 has been reported to have a Ki value of 1.4 nM in hNK-3-CHO cells, indicating high binding affinity medchemexpress.com. It has also been shown to reduce the accumulation of NKB-induced inositol (B14025) phosphates in U-2OS cells expressing the human NK3 receptor medchemexpress.com. Another NK3 receptor antagonist, osanetant (B1677505) (SR 142801), showed a Ki of 0.21 nM in CHO cells expressing the human receptor and demonstrated selectivity for NK3 over NK1 and NK2 receptors caymanchem.commedchemexpress.cn.

Data from such assays can be presented as concentration-response curves, illustrating the potency (e.g., IC50 value) of the antagonist in inhibiting the agonist's effect.

Organ-Bath Studies with Isolated Tissues (e.g., rabbit iris sphincter muscles)

Organ-bath studies using isolated tissues provide a more complex in vitro model that retains some of the tissue's native environment and cellular interactions adinstruments.comorchidscientific.combiorender.com. The rabbit isolated iris sphincter muscle is a relevant tissue for studying NK3 receptor-mediated responses, as these receptors are present and their activation leads to muscle contraction (miosis) nih.govarvojournals.orgwikipedia.org.

In organ-bath experiments, isolated rabbit iris sphincter muscle strips are suspended in a temperature-controlled bath containing physiological buffer and connected to a force transducer to measure muscle tension adinstruments.comorchidscientific.combiorender.com. The tissue is then exposed to NK3 receptor agonists, such as senktide, which induce concentration-dependent contractions nih.gov. The effect of a potential NK3 receptor antagonist is evaluated by observing its ability to inhibit or reverse the agonist-induced contractions nih.gov.

Research using the rabbit isolated iris sphincter muscle has demonstrated that NK3 receptor agonists like senktide cause concentration-dependent contractions nih.gov. Potent and selective non-peptide NK3 receptor antagonists, including SB 223412, SB 222200, and SB 218795, have been shown to effectively antagonize these senktide-induced contractions in this preparation nih.gov. These studies provide evidence of the compound's blocking activity on NK3 receptors in a functional tissue context.

In Vivo Animal Models for Pharmacological Characterization

In vivo studies are essential to evaluate the effects of a compound in a living organism, considering factors such as absorption, distribution, metabolism, and excretion (ADME), as well as complex physiological responses. Animal models are selected based on their relevance to the human condition being studied and the expression and function of the target receptor in that species nih.govscantox.com.

Utilization in Neurokinin-3 Receptor-Driven Behavioral Models (e.g., senktide-induced responses in mice)

The NK3 receptor is involved in modulating central monoaminergic neurotransmission and has been implicated in various central nervous system (CNS) disorders researchgate.netresearchgate.net. Senktide, a selective NK3 receptor agonist, is known to elicit specific behavioral responses in rodents by stimulating NK3 receptors in the brain nih.govresearchgate.netnih.gov. These senktide-induced behaviors can serve as in vivo pharmacological models to assess the ability of a compound to penetrate the blood-brain barrier and antagonize central NK3 receptors researchgate.netnih.gov.

In mice, senktide administration can induce behaviors such as head twitches, wet dog shakes, and forepaw treading, which are believed to be mediated at least in part by 5-HTergic pathways stimulated by NK3 receptor activation researchgate.netnih.gov. Studies have utilized senktide-induced behavioral responses in mice to evaluate the in vivo activity of NK3 receptor antagonists researchgate.netnih.gov. For example, pretreatment with NK3 receptor antagonists like SB 222200, talnetant (B1681221) (SB 223412), and osanetant has been shown to attenuate senktide-induced tail whips in mice, confirming the NK3 receptor specificity of this behavioral response and the antagonist activity of the tested compounds nih.gov. Strain differences in the magnitude of the behavioral response have also been observed nih.gov.

Assessment of Ocular Responses in Animal Models (e.g., senktide-induced miosis in rabbits)

The presence of functional NK3 receptors in the rabbit iris sphincter muscle makes the rabbit eye a suitable in vivo model for evaluating the effects of NK3 receptor-targeting compounds on pupillary diameter nih.govwikipedia.org. Senktide administration in conscious rabbits induces bilateral miosis (pupillary constriction), a response mediated by the activation of NK3 receptors in the iris nih.gov.

This senktide-induced miosis in conscious rabbits serves as a useful in vivo correlate of the in vitro rabbit iris sphincter muscle preparation for characterizing the pharmacodynamic profile and efficacy of NK3 receptor antagonists nih.gov. Studies have shown that intravenous administration of senktide induces concentration-dependent miosis in rabbits nih.gov. This miotic response can be inhibited by the administration of selective non-peptide NK3 receptor antagonists nih.gov. For instance, intravenous administration of SB 222200, SB 223412, SB 218795, and SR 142801 has been shown to inhibit senktide-induced miosis in conscious rabbits, demonstrating their in vivo NK3 receptor blocking activity nih.gov. The onset and duration of the miotic response and its inhibition by antagonists provide valuable information on the in vivo pharmacology of these compounds.

Methodology for Animal Model Selection and Experimental Design in Preclinical Pharmacology

The selection of appropriate animal models and the meticulous design of experimental protocols are critical for obtaining translatable and reliable data in preclinical pharmacology nih.govscantox.comfrontiersin.org. The choice of animal species depends on factors such as the expression and functional similarity of the target receptor to the human receptor, the relevance of the model to the disease or physiological process of interest, and practical considerations like availability and cost guidetopharmacology.orgnih.govscantox.com. For NK3 receptor research, species like mice, rats, and rabbits are commonly used, with considerations given to species-specific differences in receptor distribution and function guidetopharmacology.orgnih.govnih.govresearchgate.netnih.gov. Guinea pigs are also noted to have tachykinin receptor expression patterns that more closely mimic human tissue distribution than rats or mice guidetopharmacology.org.

Experimental design involves determining appropriate routes of administration, dosages, timing of interventions, group sizes, and outcome measures nih.govplos.org. For behavioral models in mice, quantifiable responses like tail whips or other motor activities are measured nih.gov. In rabbit miosis studies, pupillary diameter is typically measured before and after agonist and antagonist administration nih.gov. Rigorous statistical analysis is employed to determine the significance of the observed effects frontiersin.org. Ethical considerations and animal welfare are paramount, and studies are conducted in accordance with relevant guidelines and regulations plos.orgpharmaron.com. The use of appropriate control groups, including vehicle-treated animals and groups receiving known agonists or antagonists, is essential for validating the specificity of the observed effects nih.gov.

| Assay Type | Model System | Key Finding (Example with SB 223412/Talnetant) | Citation |

| Cell-Based Assay | CHO cells expressing human NK3 receptor | Potent functional antagonist (Ki = 1.4 nM) | medchemexpress.com |

| Organ-Bath Study | Rabbit isolated iris sphincter muscle | Antagonizes senktide-induced contractions | nih.gov |

| In Vivo Behavioral Model | Mice (senktide-induced responses) | Attenuates senktide-induced tail whips | nih.gov |

| In Vivo Ocular Model | Conscious rabbits (senktide-induced miosis) | Inhibits senktide-induced miosis | nih.gov |

Future Prospects in Advanced Disease Modeling

Advanced in vitro model systems, such as those derived from induced pluripotent stem cells (iPSCs) and organoids, offer significant potential for preclinical investigation and disease modeling. These systems can more closely recapitulate the complexity of human tissues and organs compared to traditional two-dimensional cell cultures or animal models, providing a more physiologically relevant platform for studying disease mechanisms and evaluating potential therapeutic compounds like CJ-15161. The ability to generate patient-specific iPSC lines allows for the development of disease models that reflect individual genetic backgrounds and disease phenotypes, paving the way for personalized medicine approaches. Organoids, as three-dimensional structures, further enhance this capability by mimicking the architecture and function of native organs.

Application of this compound in Induced Pluripotent Stem Cell (iPSC)-Derived Models

Induced pluripotent stem cells (iPSCs) represent a powerful tool in disease modeling due to their ability to differentiate into various cell types relevant to specific diseases. frontiersin.orgecrjournal.comnih.gov Patient-derived iPSCs can capture the genetic and cellular complexity of a disease, offering a platform to study disease initiation, progression, and cellular responses to potential therapies in a human-specific context. ecrjournal.comijbs.comwindows.net The application of compounds like this compound in iPSC-derived models could potentially allow researchers to investigate its effects on specific cell types or disease pathways in a more relevant human cellular environment than traditional methods.

While iPSC-derived models offer significant advantages for disease modeling and drug screening, specific detailed research findings or data tables demonstrating the application of this compound specifically within iPSC-derived model systems were not identified in the conducted literature searches. The potential application lies in leveraging the capabilities of iPSC technology to create disease-relevant cell types or co-culture systems where the effects of this compound on cellular function, differentiation, or disease-specific phenotypes could be assessed. mit.edunih.gov

Potential for Organoid-Based Systems in this compound Research

Organoid-based systems represent a further advancement in in vitro disease modeling by providing three-dimensional structures that mimic the architecture and function of organs. nih.govmdpi.comnews-medical.net Derived from stem cells, including iPSCs, organoids contain multiple cell types organized in a manner that recapitulates key aspects of tissue complexity and cell-cell interactions found in vivo. nih.govmdpi.commdpi.com This makes them particularly valuable for modeling complex diseases affecting specific organs and for evaluating the efficacy and mechanisms of action of therapeutic compounds. nih.govnews-medical.netmdpi.com

The potential for using organoid-based systems in this compound research stems from their ability to provide a more physiologically relevant context than 2D cell cultures. news-medical.nethumboldt.edu Organoids could potentially be used to model specific organ-related diseases and investigate how this compound interacts with the complex cellular environment and tissue architecture. nih.govmdpi.com This could provide insights into the compound's effects on tissue-level phenotypes and cellular interactions.

Emerging Research Directions and Future Perspectives for Cj 15161

Development of Next-Generation Synthetic Methodologies

Significant research has been dedicated to the development of synthetic strategies for CJ-15161. Strategies adopted during the compound's development included process research aimed at identifying novel and more efficient synthetic routes. researchgate.net This research has led to the exploration of converging methods utilizing intermolecular N-arylation strategies. researchgate.net

One approach involves the palladium-catalyzed intermolecular N-arylation of an appropriately functionalized diamine. researchgate.netnih.gov This diamine can be obtained from precursor alpha-amino acids or, more conveniently, from the corresponding 1,2-amino alcohols. researchgate.netnih.gov Another promising approach exploits efficient intermolecular N-arylation of oxazolidinones. researchgate.netresearchgate.net This method utilizes catalytic copper in the presence of a bidentate ligand, leading to a straightforward and practical synthesis of this compound. researchgate.netresearchgate.net The Cu-catalyzed N-arylation of oxazolidinones has been described as an efficient method that results in a short and scalable synthesis. researchgate.net The oxazolidinone ring opening, followed by functional group transformations, has been shown to deliver this compound in an efficient manner. researchgate.net Additionally, a synthesis route involving a palladium-catalyzed cross-coupling reaction has been reported. nih.gov The intermediate (S)-2a has been identified as a key intermediate in the synthesis of this compound. researchgate.net

These efforts highlight a focus on developing synthetic methodologies that are not only effective but also more efficient and scalable for potential future applications or research needs.

Comprehensive Pharmacological Profiling Across Receptor Families

Based on the available information from the conducted search, detailed research findings specifically on the comprehensive pharmacological profiling of this compound across a wide range of receptor families as an emerging research direction were not identified within the scope of the provided search results. While this compound is known as a kappa-opioid receptor agonist nih.gov, extensive data tables or detailed discussions on its binding or activity across numerous other receptor families as a current research focus were not found.

Q & A

Experimental tiers :

- Transcriptomics : RNA-seq to identify differentially expressed genes.

- Proteomics : SILAC labeling for protein abundance changes.

- Metabolomics : LC-MS to track metabolic shifts.

Integration tools : Use pathway enrichment tools (e.g., MetaboAnalyst, STRING) and machine learning (e.g., Random Forest) to link omics layers .

Q. How to address batch variability in this compound synthesis for in vitro studies?

- Methodology :

QC protocols : Implement NMR/HPLC purity checks for each batch.

Stability testing : Monitor compound degradation under storage conditions (e.g., -80°C vs. 4°C).

Collaborative validation : Share samples with independent labs for reproducibility assessment .

Q. What ethical guidelines apply to this compound research involving animal models?

- Methodology :

Compliance : Follow ARRIVE 2.0 guidelines for experimental design and reporting.

Ethics committees : Obtain approval from institutional review boards (IRBs) for protocols (e.g., pain/distress minimization).

Transparency : Disclose conflicts of interest and funding sources in publications .

Methodological Guidance

Q. How to structure a manuscript reporting this compound findings?

- Sections :

Abstract : Summarize objectives, methods, key results (e.g., "this compound reduced tumor volume by 60% in xenografts").

Methods : Detail synthesis protocols, assay conditions, and statistical tests.

Results : Use tables/figures for dose-response curves and omics data.

Discussion : Contrast findings with prior work; propose mechanistic hypotheses.

- References : Cite primary literature, avoiding tangential citations .

Q. How to validate this compound’s target engagement in cellular assays?

- Approaches :

Biochemical assays : Use TR-FRET or SPR to measure binding affinity (Kd).

Cellular thermal shift assays (CETSA) : Confirm target stabilization upon compound treatment.

Genetic knockdown : Compare this compound efficacy in WT vs. CRISPR-edited cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.